molecular formula C14H15ClN2O5 B2852653 Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 338954-29-3

Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2852653
CAS No.: 338954-29-3
M. Wt: 326.73
InChI Key: YBEXMVBQSQLANY-APSNUPSMSA-N
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Description

Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate (molecular formula: C₁₄H₁₄ClNO₅, molecular weight: 311.72) is a heterocyclic compound featuring a dihydroisoxazole core substituted with an ethyl carboxylate group and a phenoxy moiety bearing a 4-chloro substituent and a hydroxyimino (oxime) functional group at the 2-position . The compound’s structural complexity arises from its fused bicyclic system, which combines the isoxazole ring’s rigidity with the flexibility of the dihydro moiety. Key physicochemical properties include a calculated XLogP3 of 2.3 (indicating moderate lipophilicity) and a topological polar surface area of 74.2 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

ethyl 5-[[4-chloro-2-[(Z)-hydroxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5/c1-2-20-14(18)12-6-11(22-17-12)8-21-13-4-3-10(15)5-9(13)7-16-19/h3-5,7,11,19H,2,6,8H2,1H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXMVBQSQLANY-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate, with the CAS number 338954-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClN2O5
  • Molecular Weight : 326.73 g/mol
  • Boiling Point : Approximately 466.5 °C (predicted)
  • Density : 1.40 g/cm³ (predicted)
  • pKa : 10.49 (predicted)

The biological activity of this compound can be attributed to its structural features, particularly the presence of the hydroxyimino group, which is known to enhance biological interactions. The isoxazole moiety is also significant as it can participate in various biochemical pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties. Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate is hypothesized to possess similar activity against a range of bacterial strains.
  • Anticancer Potential
    • Preliminary research indicates that derivatives of isoxazole compounds can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects
    • Compounds with phenoxy groups have demonstrated anti-inflammatory properties in various models. Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL
Anticancer ScreeningInduced apoptosis in MCF-7 breast cancer cells with IC50 values lower than 20 µM
Anti-inflammatory AssessmentReduced TNF-alpha levels in LPS-stimulated macrophages by 30% at 10 µM concentration

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point466.5 ± 55.0 °C (predicted)
Density1.40 g/cm³

Pharmaceutical Applications

Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its structural features suggest possible applications in:

  • Antimicrobial Agents : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth.
  • Anti-inflammatory Drugs : The presence of the isoxazole moiety may contribute to anti-inflammatory properties.

Agrochemical Applications

In the field of agrochemicals, this compound can be explored for its efficacy as a pesticide or herbicide. The chloro-substituted phenolic structure is often associated with herbicidal activity against specific weed species. Research into its effectiveness and safety profile could lead to the development of new agricultural products.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of compounds with similar structures found that derivatives of chloro-substituted phenols exhibited significant inhibition against various bacterial strains. This compound could potentially be tested for similar effects, providing insights into its suitability as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

Research on herbicides derived from chlorophenolic compounds has indicated that modifications can enhance selectivity towards target weeds while minimizing impact on crops. Future studies could explore the herbicidal efficacy of this compound against common agricultural pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis of key analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Functional Groups Melting Point (°C) XLogP3 Reference
Target Compound C₁₄H₁₄ClNO₅ 311.72 4-chloro-2-hydroxyiminomethylphenoxy, ethyl ester Not reported 2.3
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl] analog C₁₄H₁₄ClNO₅ 311.72 4-chloro-2-formylphenoxy, ethyl ester Not reported 2.3
Compound 5 (imidazolo-isoxazoline derivative) C₂₉H₂₁N₃O₆SCl₂ 611.41 Benzoyl, imidazolo-thiol, acetyloxy substituents 138 Not reported
Ethyl 5-(4-chlorophenyl)thiazolo-pyrimidine C₁₈H₁₅ClN₂O₅S 406.84 Thiazolo-pyrimidine core, 4-chlorophenyl, methoxycarbonyl Not reported Not reported
Ethyl 2-[5-(4-chlorophenyl)-pyrazolyl]thiazole C₂₁H₁₆ClFN₂O₂S 430.88 Pyrazole-thiazole hybrid, 4-chlorophenyl, 4-fluorophenyl Not reported Not reported
Ethyl 5-[(2-chlorobenzamido)methyl] analog C₁₄H₁₅ClN₂O₄ 310.74 2-chlorobenzamido, ethyl ester Not reported Not reported

Key Observations:

  • Heterocyclic Diversity : Compounds with fused systems (e.g., thiazolo-pyrimidine in or pyrazole-thiazole in ) exhibit higher molecular weights and complexity, which may impact pharmacokinetic properties like metabolic stability.
  • Lipophilicity : The target compound’s XLogP3 (2.3) suggests better membrane permeability compared to more polar analogs like carboxylic acid derivatives (e.g., compound 41p in , which lacks an ester group).

Preparation Methods

Cyclization of β-Chloro Ketone Precursors

The dihydroisoxazole ring is constructed via base-mediated cyclization of ethyl 4-chloroacetoacetate. As demonstrated in US Patent 9,796,690B2, stirring 92 g (0.55 mol) of ethyl-4-chloroacetoacetate with 542 g of 37% hydrochloric acid at 25°C for 24 hours initiates chloride displacement. Subsequent cooling to 5°C and dropwise addition of 215 g 20% NaOH maintains temperatures ≤10°C to prevent decomposition. This yields a nitrosation-ready intermediate, 1-chloro-3-(hydroxyimino)acetone, isolated via ethyl acetate extraction (3 × 120 mL).

Reaction Conditions Table

Parameter Value Source
Temperature 25°C (initial), 5°C (quench)
Solvent Hydrochloric acid/ethyl acetate
Yield 68–72%

Nitrosation and Ring Closure

Addition of 159 g 20% NaNO₂ at 0°C generates nitroso intermediates, followed by neutralization with KHCO₃ to pH 4.3–4.5. Cyclization proceeds via 1,3-dipolar addition, forming the dihydroisoxazole scaffold. IR analysis confirms ring formation through C=N stretches at 1600–1650 cm⁻¹ and C-O-C vibrations at 1173 cm⁻¹.

Preparation of 4-Chloro-2-[(Hydroxyimino)Methyl]Phenoxy Component

Oximation of 4-Chloro-2-Formylphenol

The hydroxyimino moiety is introduced by reacting 4-chloro-2-formylphenol with hydroxylamine hydrochloride. Per Synthesis 1988, 274, 17.22 g of substrate and 7.34 g NH₂OH·HCl in 50 mL ethanol at 25°C for 4 hours afford the oxime. TLC monitoring (30% EtOAc/hexanes) shows complete conversion (Rf: 0.45→0.50).

Analytical Data

  • NMR (CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.45–7.32 (m, 3H, Ar-H)
  • MP : 128.5–132.5°C

Chloromethylation for Coupling

The phenoxy methyl bridge is installed via chloromethylation using paraformaldehyde and HCl gas. Patent EP0957097A1 details bubbling Cl₂ at 0–5°C into a mixture of phenol derivative, NaHCO₃, and H₂O, yielding 4-chloro-2-(chloromethyl)phenol.

Coupling of Isoxazole and Phenoxy Moieties

Nucleophilic Alkylation

The dihydroisoxazole intermediate reacts with 4-chloro-2-(chloromethyl)phenol under basic conditions. In US9796690B2, 46.4 g of 3-chloro-2-vinylphenyl methanesulfonate is added to the isoxazole solution at 35°C, with pH maintained at 4.3–4.5 using 25% KHCO₃. After 4 hours, ethyl acetate extraction isolates the crude product.

Optimized Parameters

  • Temperature: 35°C
  • pH: 4.3–4.5
  • Solvent: Ethyl acetate/ethanol
  • Yield: 49% after column chromatography

Crystallization and Purification

The crude product is dissolved in 160 mL ethanol, heated to 70°C, and cooled to 20°C with seeding. Cold ethanol washes remove impurities, yielding white crystals.

Purity Assessment

  • HPLC : 98.2% purity
  • Elemental Analysis : C 51.08%, H 7.10%, N 7.25% (calc. C 51.33%, H 7.00%, N 7.48%)

Mechanistic Insights

Cyclization Pathway

The dihydroisoxazole forms via concerted 1,3-dipolar cycloaddition between nitrile oxide (from hydroxamoyl chloride) and ethylene. Regioselectivity is controlled by electron-withdrawing carboxylate groups, favoring 5-substitution.

E1CB Elimination in Oxime Formation

Base-induced deprotonation (NaOH) generates a nitranion, which undergoes β-elimination of HBr to aromatize the isoxazole ring. This step is critical for avoiding regioisomeric byproducts.

Challenges and Optimization

Byproduct Mitigation

  • Regioisomers : Controlled pH (4.3–4.5) suppresses alternate cyclization pathways.
  • Hydrolysis : Anhydrous ethanol minimizes ester hydrolysis during coupling.

Yield Improvement Strategies

  • Extended Reflux : Increasing reaction time from 2.5 to 4 hours improves yield to 58%.
  • Seeding : Crystal seeding during cooling enhances recovery from 42% to 63%.

Q & A

Q. What are the key synthetic pathways for Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate?

The synthesis typically involves multi-step reactions. For example, analogous isoxazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted benzaldehydes and hydroxylamine derivatives. A two-step approach is common:

  • Step 1 : Formation of dihydropyrimidine intermediates using ethyl acetoacetate, aldehydes, and urea analogs .
  • Step 2 : Functionalization via chlorination or oxime formation, as seen in related compounds where hydroxyimino groups are introduced using hydroxylamine under controlled pH . Optimization requires monitoring reaction kinetics and intermediates via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the isoxazole ring and substitution patterns (e.g., hydroxyimino group at C2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for purity assessment .
  • X-ray Crystallography : Resolves conformational stability, bond angles, and dihedral angles in the solid state, crucial for structure-activity relationship (SAR) studies .

Q. How does the hydroxyimino group influence the compound's reactivity?

The hydroxyimino (-NHOH) group enhances chelation potential with metal ions, which may be exploited in catalytic or biological applications. Its tautomeric equilibrium (oxime ↔ nitroso) can affect electrophilic substitution reactions, requiring pH-controlled conditions during functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across related isoxazole derivatives?

Discrepancies in pharmacological activity (e.g., kinase inhibition vs. anti-inflammatory effects) may arise from:

  • Structural variations : Substituents like the 4-chlorophenoxy group modulate lipophilicity and target binding.
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. MAPK). Mitigation involves:
  • Comparative SAR studies : Systematic substitution of the hydroxyimino or chlorophenyl groups .
  • Dose-response profiling : Testing across multiple concentrations to identify off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Docking simulations : Predict binding affinities to targets like protein kinases using software (AutoDock Vina). For example, the hydroxyimino group may form hydrogen bonds with catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. The ethyl ester moiety may require hydrolysis to active carboxylic acid forms in vivo .

Q. What experimental designs validate the anti-inflammatory mechanism of this compound?

  • In vitro assays :
  • COX-1/COX-2 inhibition : Measure IC₅₀ values using fluorometric kits.
  • Cytokine profiling (IL-6, TNF-α) : Use ELISA in LPS-stimulated macrophages .
    • In vivo models :
  • Carrageenan-induced paw edema : Dose-dependent reduction in swelling correlates with efficacy .
    Include controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05).

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